4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester
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Overview
Description
4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 4,5-difluoro-2-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It undergoes transmetalation with palladium catalysts to form carbon-carbon bonds.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid and pinacol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide are commonly used solvents.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from hydrolysis of the ester.
Scientific Research Applications
4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester is extensively used in:
Organic Synthesis: As a reagent in the formation of complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of advanced materials with specific electronic properties.
Biological Studies: As a tool for the modification of biomolecules and the study of enzyme mechanisms.
Mechanism of Action
The primary mechanism of action for 4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Fluorophenylboronic Acid Pinacol Ester
- 2-Isopropoxyphenylboronic Acid Pinacol Ester
Uniqueness: 4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and the isopropoxy group, which enhance its reactivity and stability compared to other boronic esters. These structural features make it particularly effective in specific cross-coupling reactions and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(4,5-difluoro-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2O3/c1-9(2)19-13-8-12(18)11(17)7-10(13)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMPZTWGGDQCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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